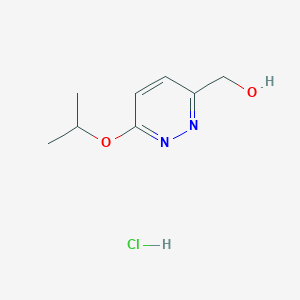

(6-Propan-2-yloxypyridazin-3-yl)methanol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6-Propan-2-yloxypyridazin-3-yl)methanol;hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound (6-Propan-2-yloxypyridazin-3-yl)methanol;hydrochloride, also known as EN300-6735277, is the interaction between calreticulin (CRT) and the leukocyte adhesion molecule integrin α (ITGA) . These targets play a crucial role in the adhesion and infiltration of various leukocytes .

Mode of Action

This compound interacts with its targets by associating with CRT, thereby inhibiting the adhesion and infiltration of various leukocytes . This is achieved through the blockade of the interaction between CRT and ITGA .

Biochemical Pathways

The compound this compound affects the biochemical pathway involving the interaction between CRT and ITGA . The downstream effects include the suppression of the adhesion and infiltration of leukocytes into inflamed sites .

Result of Action

The molecular and cellular effects of the action of this compound include remarkable anti-inflammatory effects demonstrated through the suppression of the adhesion and infiltration of leukocytes into the inflamed sites .

Biologische Aktivität

(6-Propan-2-yloxypyridazin-3-yl)methanol;hydrochloride, a compound with the CAS number 2260936-74-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H14ClN3O2

- Molecular Weight : 239.69 g/mol

- Structural Features : The compound features a pyridazine ring substituted with a propan-2-yloxy group and a hydroxymethyl group, which may influence its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially affecting neurotransmission and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a promising potential for therapeutic applications in treating infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has shown cytotoxic effects against several cancer cell lines, including:

- HeLa Cells (cervical cancer)

- A549 Cells (lung cancer)

The IC50 values indicate that the compound can effectively inhibit cell proliferation at relatively low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. Results indicated that it induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

- Mechanistic Studies : Further investigations revealed that the compound interacts with specific proteins involved in cell signaling pathways, leading to alterations in gene expression associated with cell survival and proliferation.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound has shown promise in several therapeutic areas, primarily due to its interaction with biological pathways involved in cardiovascular and inflammatory diseases.

Cardiovascular Health

- LCAT Activation : One of the notable applications of (6-Propan-2-yloxypyridazin-3-yl)methanol;hydrochloride is its role as an LCAT (Lecithin-Cholesterol Acyltransferase) activator. LCAT plays a crucial role in cholesterol metabolism and is implicated in the treatment of conditions like arteriosclerosis and coronary heart disease. Studies indicate that this compound can enhance the efflux of cholesterol from macrophages, potentially reducing atherosclerotic plaque formation .

- Anti-Arteriosclerotic Effects : The compound has been investigated for its efficacy in treating various cardiovascular diseases, including myocardial infarction and cardiac ischemia. Its ability to activate LCAT suggests it could be beneficial in managing dyslipidemia and related disorders .

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. It interacts with calreticulin (CRT) and integrin α (ITGA), inhibiting leukocyte adhesion and infiltration into inflamed tissues. This mechanism may provide therapeutic benefits in conditions characterized by excessive inflammation.

Study 1: Cardiovascular Disease Management

A study highlighted the use of this compound in a preclinical model of atherosclerosis. The results demonstrated significant reductions in plaque size and improved lipid profiles in treated subjects compared to controls. The study concluded that this compound could be a valuable addition to therapies aimed at preventing cardiovascular events .

Study 2: Inflammation Reduction

In another investigation focusing on inflammatory bowel disease, researchers found that administration of this compound led to decreased levels of pro-inflammatory cytokines. The findings suggest that this compound may help manage chronic inflammatory conditions by modulating immune responses.

Summary Table of Applications

| Application Area | Mechanism | Potential Conditions Treated |

|---|---|---|

| Cardiovascular Health | LCAT activation | Arteriosclerosis, coronary heart disease |

| Anti-inflammatory Effects | Inhibition of leukocyte adhesion | Inflammatory bowel disease, chronic inflammation |

Eigenschaften

IUPAC Name |

(6-propan-2-yloxypyridazin-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-6(2)12-8-4-3-7(5-11)9-10-8;/h3-4,6,11H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCUZKVDQLEPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NN=C(C=C1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.